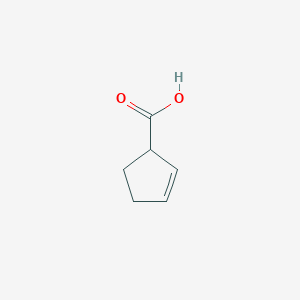

2-Cyclopentene-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyclopentene-1-carboxylic acid is an organic compound with the molecular formula C6H8O2 . It is a colorless nonvolatile oil .

Synthesis Analysis

The compound can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis

The molecular weight of 2-Cyclopentene-1-carboxylic acid is 112.127 Da . The structure of the compound includes a cyclopentene ring with a carboxylic acid functional group attached .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in [2 + 2] addition reactions with 2-cyclopentenone under photochemical conditions .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 220.1±19.0 °C at 760 mmHg, and a flash point of 98.1±16.2 °C . It has a molar refractivity of 28.8±0.3 cm3, and a polar surface area of 37 Å2 .科学的研究の応用

Surface Modification and Nanotechnology

Carboxylic acids find applications in nanotechnology. Aleprolic acid, being a carboxylic acid, has potential in this field:

- Carbon Nanotube Functionalization : In 2016, Sáenz et al. reported using organic carboxylic acids (including tartaric acid, maleic acid, and malic acid) to modify the surface of multi-walled carbon nanotubes (MWCNTs). This modification enhances dispersion and compatibility, crucial for applications in polymer nanomaterials .

Safety and Hazards

将来の方向性

While specific future directions for 2-Cyclopentene-1-carboxylic acid are not mentioned in the search results, the compound’s carboxylic acid functional group makes it a versatile synthetic building block. For instance, it has been used in the synthesis of cis-8-hexahydroindanecarboxylic acid via Diels-Alder reaction with butadiene . Furthermore, a new technique has been developed to incorporate carbon-14 into drug candidates in a single step, which could potentially be applied to 2-Cyclopentene-1-carboxylic acid .

作用機序

Aleprolic acid, also known as cyclopent-2-ene-1-carboxylic acid or 2-Cyclopentene-1-carboxylic acid, is a carboxylic acid

Mode of Action

It is known that carboxylic acids can donate a proton (h+) to an acceptor (bronsted base), which might play a role in its biological activity .

Biochemical Pathways

Aleprolic acid is believed to be involved in the biosynthesis of cyclopentenyl fatty acids. It is suggested that Aleprolic acid, as the starter molecule, is lengthened by C2-units to form cyclopentenyl fatty acids . The conversion of cyclopentenylglycine to Aleprolic acid may occur via transamination and oxidative decarboxylation . .

Result of Action

It is suggested that aleprolic acid might play a role in the biosynthesis of cyclopentenyl fatty acids .

特性

IUPAC Name |

cyclopent-2-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h1,3,5H,2,4H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMBAXHNIPLMSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentene-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide](/img/structure/B2746208.png)

![N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2746209.png)

![1-(1,3-Benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2746210.png)

![N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2746214.png)

![3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2746220.png)

![ethyl 5-[(4-bromophenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2746222.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2746224.png)

![4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide methanesulfonate](/img/structure/B2746226.png)

![[1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B2746228.png)